molecular formula C7H10BrF2NO B2534891 2-Bromo-2,2-difluoro-1-piperidino-1-ethanone CAS No. 672949-75-6

2-Bromo-2,2-difluoro-1-piperidino-1-ethanone

Cat. No.: B2534891
CAS No.: 672949-75-6
M. Wt: 242.064
InChI Key: LYWHFGULCWQURX-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoro-1-piperidino-1-ethanone is a chemical compound with the molecular formula C7H10BrF2NO and a molecular weight of 242.06 g/mol It is characterized by the presence of a bromine atom, two fluorine atoms, and a piperidino group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,2-difluoro-1-piperidino-1-ethanone typically involves the reaction of 2,2-difluoro-1-piperidino-1-ethanone with a brominating agent. Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoro-1-piperidino-1-ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-2,2-difluoro-1-piperidino-1-ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2,2-difluoro-1-piperidino-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. The piperidino group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2,2-difluoro-1-piperidino-1-ethanone is unique due to the combination of bromine and fluorine atoms, which can impart distinct chemical reactivity and biological activity. The presence of the piperidino group also differentiates it from other similar compounds by enhancing its solubility and potential interactions with biological targets .

Properties

IUPAC Name

2-bromo-2,2-difluoro-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF2NO/c8-7(9,10)6(12)11-4-2-1-3-5-11/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWHFGULCWQURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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